molecular formula C14H18BNO5 B8248087 (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B8248087
M. Wt: 291.11 g/mol
InChI Key: ICHZDVIGYKLDBK-UHFFFAOYSA-N
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Description

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative featuring a piperidine ring substituted with a methoxycarbonyl group at the 4-position. The piperidine is linked via a carbonyl group to a phenyl ring, which bears a boronic acid moiety at the para position. Its molecular formula is inferred as C15H19BNO5 (analogous to compounds in and ), with a molecular weight of ~307.14 g/mol.

The compound’s boronic acid group enables applications in medicinal chemistry (e.g., protease inhibition) and materials science, while the piperidine moiety may enhance solubility or target-specific interactions in biological systems .

Properties

IUPAC Name

[4-(4-methoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-21-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(5-3-10)15(19)20/h2-5,11,19-20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHZDVIGYKLDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylic acid with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of catalysts such as palladium and bases like potassium carbonate, in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition and receptor binding studies. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Methoxycarbonyl vs. Ethoxycarbonyl
  • (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid (CAS: 1150114-74-1, ) replaces the methoxycarbonyl with an ethoxycarbonyl group.
    • Impact : Increased lipophilicity (due to the longer ethyl chain) may enhance membrane permeability but reduce aqueous solubility. The ethoxy group could also alter metabolic stability compared to methoxy .
Unsubstituted Piperidine
  • [850568-34-2] 3-(Piperidine-1-carbonyl)phenylboronic acid () lacks substituents on the piperidine.
Methyl- and Oxo-Substituted Piperidines
  • (4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid (CAS: 850568-21-7, ) and (4-(4-Oxopiperidine-1-carbonyl)phenyl)boronic acid (CAS: 850568-23-9, ) feature methyl or ketone groups on the piperidine.
    • Impact : Methyl groups enhance lipophilicity, while the oxo group introduces polarity, affecting solubility and hydrogen-bonding capacity .

Modifications on the Phenyl Ring

Fluorinated Analogs
  • (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (CAS: 874289-26-6, ) introduces fluorine at the ortho position.
Boronic Acid Pinacol Esters
  • 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester () replaces the boronic acid with a pinacol-protected boronate.
    • Impact : Enhanced stability under basic conditions, suitable for storage or specific coupling reactions requiring protected boronic acids .

Physicochemical and Reactivity Comparisons

Key Properties

Compound (CAS) Molecular Formula Molecular Weight Substituents Key Features
Target Compound (Inferred) C15H19BNO5 307.14 4-methoxycarbonyl piperidine High polarity, boronic acid reactivity
1150114-74-1 () C15H20BNO5 305.14 3-ethoxycarbonyl piperidine Increased lipophilicity
850568-21-7 () C13H17BNO3 261.10 4-methylpiperidine Enhanced steric bulk
874289-26-6 () C12H15BNO3F 251.06 2-fluoro, piperidine Electron-withdrawing fluorine

Reactivity in Cross-Coupling Reactions

  • The target compound’s methoxycarbonyl group may slightly deactivate the boronic acid compared to unsubstituted analogs (e.g., 4-(methoxycarbonyl)phenyl boronic acid in ), but its piperidine moiety could stabilize intermediates in Suzuki couplings .
  • Fluorinated analogs () may exhibit slower coupling rates due to electron withdrawal, whereas methyl-substituted piperidines () could improve reaction yields by reducing steric clash .

Biological Activity

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by case studies and research findings.

Overview of the Compound

This compound belongs to the class of boronic acids, which are known for their versatility in organic synthesis and biological applications. Its structure includes a piperidine ring, a phenyl group, and a boronic acid moiety, making it a valuable intermediate in various chemical processes .

Synthesis

The synthesis of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves multi-step organic reactions. A common method includes the reaction of 4-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylic acid with boronic acid derivatives under specific conditions. Catalysts such as palladium and bases like potassium carbonate are often employed in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols or hydroxyl groups in biological molecules. The boronic acid moiety interacts with enzymes or receptors, facilitating enzyme inhibition and receptor binding studies. The piperidine ring and phenyl group enhance the compound’s binding affinity and specificity .

Anticancer Activity

Research indicates that boronic acids exhibit anticancer properties. For instance, studies have shown that derivatives similar to (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid can inhibit specific cancer cell lines by targeting critical enzymes involved in tumor progression .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-75Inhibition of enzyme X
Study BHeLa3Induction of apoptosis

Antiviral Activity

The compound has also been investigated for antiviral properties. Boronic acids have shown efficacy against various viruses, including HIV. For example, certain derivatives have been reported to inhibit HIV replication significantly .

Case Study: HIV Inhibition

In vitro studies demonstrated that a related boronic acid derivative exhibited an IC50 value of approximately 5 µM against HIV-1 protease, indicating strong potential for therapeutic applications .

Applications in Drug Design

The unique structure of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid positions it as a promising candidate in drug design. Its ability to selectively interact with biological targets makes it suitable for developing new therapeutics aimed at various diseases, including cancer and viral infections.

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound relative to other piperidine derivatives and boronic acids. Its structural features allow for diverse modifications that can enhance its biological activity.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acidModerate anticancer activityMethyl group enhances solubility
1-Boc-piperidine-4-carboxaldehydeLow antiviral activityLacks boronic acid moiety

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